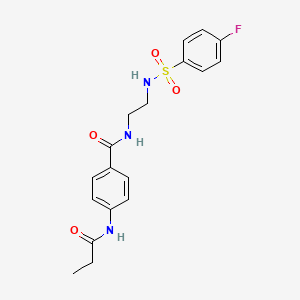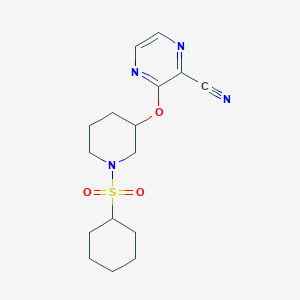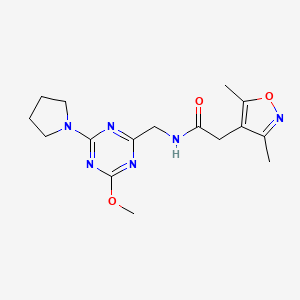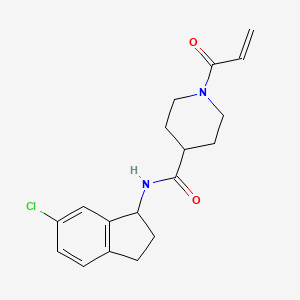![molecular formula C13H12N4O B2939331 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 876898-01-0](/img/structure/B2939331.png)
5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical compound . It has been used as a reactant to synthesize di (2-pyridylmethylamino)alkanoic esters .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a mixture of 8-hydroxyquinoline-5-carbaldehyde and bis (pyridin-2-ylmethyl)amine in CH2Cl2 was stirred for 24 hours at room temperature . Another method involved the use of Ph (X)B (OH)2, Na2CO3, Pd (dppf)Cl2 DCM complex, DMF, H2O, and microwave irradiation .Chemical Reactions Analysis
While specific chemical reactions involving “5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one” are not available, similar compounds have been used as catalysts for the direct hydroxylation of benzene to phenol .科学的研究の応用
Coordination Chemistry and Properties
A comprehensive review by Boča et al. (2011) focuses on the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes. This review sheds light on preparation procedures, spectroscopic properties, structural aspects, magnetic properties, and biological and electrochemical activity of such compounds. It suggests areas of potential interest for future investigation, including unexplored analogues of the given chemical structure (Boča, Jameson, & Linert, 2011).
Synthesis and Pharmaceutical Applications
Parmar, Vala, and Patel (2023) discuss the pyranopyrimidine core, a key precursor for the medicinal and pharmaceutical industries due to its wide range of applicability and bioavailability. This review covers synthetic pathways for developing derivatives through one-pot multicomponent reactions using diversified hybrid catalysts. It highlights the importance of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, suggesting its relevance for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Synthetic and Medicinal Aspects of Related Scaffolds
Cherukupalli et al. (2017) provide an insight into the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold, noting its application as a building block for drug-like candidates with a broad range of medicinal properties. This review outlines relevant synthetic strategies and significant biological properties, indicating room for further exploitation in developing potential drug candidates (Cherukupalli et al., 2017).
Optoelectronic Materials
Lipunova et al. (2018) review the synthesis and application of quinazoline derivatives for electronic devices, highlighting their incorporation into π-extended conjugated systems for creating novel optoelectronic materials. This indicates the potential of related compounds in fabricating materials for organic light-emitting diodes and other electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
作用機序
Target of Action
The primary target of the compound 5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1, inhibiting its activity and resulting in the disruption of the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle progression. Normally, CHK1 phosphorylates a range of substrates, including the cell division cycle 25 (CDC25) family of phosphatases that regulate cell cycle progression . The inhibition of CHK1 by the compound disrupts this process, halting the cell cycle at checkpoints in Synthesis (S) or Gap 2 (G2) phase .
Pharmacokinetics
The compound’s pharmacokinetic properties have been optimized for in vivo efficacy . Both CHK1 potency and off-target human ether-a-go-go-related gene (hERG) ion channel inhibition were dependent on lipophilicity and basicity in this series . The optimization of CHK1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (PK-PD) properties resulted in a compound with low predicted doses and exposures in humans which mitigated the residual weak in vitro hERG inhibition .
Result of Action
The result of the compound’s action is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . The inhibition of CHK1 leads to the disruption of the cell cycle, providing an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .
特性
IUPAC Name |
5-(pyridin-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13-16-11-5-4-9(7-12(11)17-13)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXGDLFRQWMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)


![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)




![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)